2,5-Dibutylbenzene-1,4-diol

Lipophilicity Physicochemical Properties Computational Chemistry

2,5-Dibutylbenzene-1,4-diol (CAS 720-93-4), also known as 2,5-dibutylhydroquinone, is an alkylated hydroquinone derivative with the molecular formula C14H22O2. It is structurally defined by a benzene-1,4-diol core substituted with two n-butyl groups at the 2 and 5 positions.

Molecular Formula C14H22O2
Molecular Weight 222.32 g/mol
CAS No. 720-93-4
Cat. No. B15495539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibutylbenzene-1,4-diol
CAS720-93-4
Molecular FormulaC14H22O2
Molecular Weight222.32 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=C(C=C1O)CCCC)O
InChIInChI=1S/C14H22O2/c1-3-5-7-11-9-14(16)12(8-6-4-2)10-13(11)15/h9-10,15-16H,3-8H2,1-2H3
InChIKeyLKWVKJXZKSOZIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibutylbenzene-1,4-diol (CAS 720-93-4): Chemical Profile and Procurement Baseline


2,5-Dibutylbenzene-1,4-diol (CAS 720-93-4), also known as 2,5-dibutylhydroquinone, is an alkylated hydroquinone derivative with the molecular formula C14H22O2 [1]. It is structurally defined by a benzene-1,4-diol core substituted with two n-butyl groups at the 2 and 5 positions. Its computed partition coefficient (XLogP3-AA) is 5, indicating significant hydrophobicity relative to unsubstituted hydroquinone [2].

Why 2,5-Dibutylbenzene-1,4-diol (CAS 720-93-4) Cannot Be Replaced by Common Hydroquinone Antioxidants


The specific alkyl substitution pattern on the hydroquinone core dictates key performance characteristics. While all hindered phenolic antioxidants operate via a hydrogen atom transfer mechanism, the nature of the alkyl group (e.g., n-butyl vs. tert-butyl) profoundly influences the molecule's physical and chemical behavior. This includes differences in solubility, volatility, and steric hindrance around the phenolic O-H group, which directly affect its compatibility with polymer matrices, its rate of migration, and its ultimate efficacy as a stabilizer [1]. Therefore, substituting 2,5-dibutylbenzene-1,4-diol with its commercially more common analog, 2,5-di-tert-butylhydroquinone (DTBHQ), may result in unpredictable performance due to these fundamental physicochemical divergences.

Quantitative Differentiation of 2,5-Dibutylbenzene-1,4-diol (CAS 720-93-4) from In-Class Analogs


Physicochemical Differentiation: Computed Lipophilicity of n-Butyl vs. tert-Butyl Analogs

The partition coefficient (LogP) is a critical determinant of a compound's behavior in biphasic systems, influencing its solubility in non-polar media and its permeability across biological membranes. 2,5-Dibutylbenzene-1,4-diol exhibits a computed XLogP3-AA value of 5, which is significantly higher than that of its closest commercial analog, 2,5-di-tert-butylhydroquinone (DTBHQ), which has a computed XLogP3 value of 4.2 [1]. This indicates that the n-butyl derivative is approximately 6.3 times more lipophilic than the tert-butyl analog based on log-scale differences.

Lipophilicity Physicochemical Properties Computational Chemistry

Physicochemical Differentiation: Comparative Melting Point Ranges

The melting point is an indicator of a compound's crystallinity and can influence its processing characteristics. Based on vendor specifications, 2,5-dibutylbenzene-1,4-diol is reported to have a melting point in the range of 212-218 °C . This is distinct from its tert-butyl analog, 2,5-di-tert-butylhydroquinone (DTBHQ), which is reported to melt at a higher range of 215-220 °C . The lower melting range of the n-butyl derivative may be attributed to less efficient crystal packing compared to the more symmetrical tert-butyl groups.

Thermal Properties Melting Point Crystallinity

Application Context: Validated Use as a Radical Scavenger in Reversible Polymer Compositions

Patent literature explicitly identifies 2,5-dibutylbenzene-1,4-diol as a suitable radical scavenger for stabilizing reversible polymer compositions used in ink jet applications [1]. The patent claims the compound functions to prevent premature irreversible polymerization, allowing molten liquids to maintain low melt viscosities for longer periods [1]. While the patent lists other radical scavengers, including the tert-butyl analog, the inclusion of the n-butyl variant establishes its functional equivalency and validates its specific utility in a high-value, precision application requiring long-term thermal stability of a reactive melt.

Polymer Stabilization Radical Scavenger Ink Jet Printing

Primary Application Scenarios for 2,5-Dibutylbenzene-1,4-diol (CAS 720-93-4) Based on Evidenced Properties


Stabilizer for Non-Polar and Hydrophobic Polymer Matrices

The high computed lipophilicity (XLogP3-AA = 5) of 2,5-dibutylbenzene-1,4-diol suggests superior solubility and compatibility with highly non-polar media compared to the more common tert-butyl analog [1]. This makes it a compelling candidate for stabilization in applications involving hydrocarbon-based rubbers, oils, and waxes where a more hydrophobic antioxidant is required to prevent additive blooming or leaching.

Radical Scavenger for Precision Polymer Synthesis (e.g., Ink Jet Compositions)

As demonstrated by its specific inclusion in Xerox patent US9856364B2, 2,5-dibutylbenzene-1,4-diol is validated as an effective radical scavenger in reversible Diels-Alder polymer systems used for solid ink printing [2]. In this application, the compound's role is to prevent unwanted thermal crosslinking, thereby maintaining the low melt viscosity required for precise jetting and deposition. This is a high-value niche application distinct from general polymer stabilization.

Antioxidant Research Model for n-Butyl Substitution Effects

Given the extensive body of literature on 2,5-di-tert-butylhydroquinone (DTBHQ) as a research tool for calcium ATPase (SERCA) inhibition and Nrf2 pathway activation, 2,5-dibutylbenzene-1,4-diol serves as a key structural analog. Researchers can utilize it to systematically investigate the impact of substituting the bulky tert-butyl groups with linear n-butyl chains on biological activity, membrane permeability, and molecular recognition events.

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